Methyl 3-(chloromethyl)-4-hydroxybenzoate
Description
Structural Context and Significance of Benzene (B151609) Derivatives with Halogenated Methyl and Hydroxyl Functionalities
The chemical behavior of a substituted benzene derivative is intricately governed by the electronic effects of its substituents. In Methyl 3-(chloromethyl)-4-hydroxybenzoate, the benzene ring is adorned with three distinct functional groups: a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a chloromethyl (-CH₂Cl) group. The interplay of these groups defines the reactivity of the aromatic ring and the compound as a whole.
The hydroxyl group at position 4 is a powerful activating group. Through the resonance effect, a lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to electrophilic aromatic substitution. Conversely, the hydroxyl group exerts a weaker electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. openstax.orgmsu.eduquora.com
The methyl ester group at position 1 is a deactivating group. Both its inductive and resonance effects withdraw electron density from the ring, making it less reactive towards electrophiles. This deactivation is primarily directed at the ortho and para positions relative to the ester, which means it tends to direct incoming electrophiles to the meta position.
The chloromethyl group at position 3 is primarily an electron-withdrawing group due to the inductive effect of the electronegative chlorine atom. pearson.com Unlike a simple methyl group, which is weakly activating, the presence of the halogen significantly alters its electronic contribution. The -CH₂Cl group deactivates the benzene ring.
The combination of these substituents results in a nuanced reactivity profile. The powerful activating effect of the hydroxyl group is tempered by the deactivating nature of the ester and chloromethyl groups. This differential substitution is significant as it allows for selective chemical transformations at different sites of the molecule.
Overview of Research Scope and Academic Utility as a Synthetic Intermediate
This compound is a versatile synthetic intermediate due to the presence of multiple reactive sites. sigmaaldrich.com Its utility in academic and industrial research stems from the ability to selectively modify its functional groups. Organic building blocks like this are fundamental for the construction of more complex molecular architectures. sigmaaldrich.com
The most prominent reactive site is the benzylic chloride in the chloromethyl group. Benzylic halides are excellent substrates for nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles. For instance, it can be converted to the corresponding benzyl (B1604629) ether, benzyl amine, or benzyl cyanide. wikipedia.org The resulting derivatives can then be further elaborated into more complex target molecules. The preparation of benzylic zinc reagents from benzylic chlorides is also a known transformation, which opens up possibilities for carbon-carbon bond formation through cross-coupling reactions. acs.org
The phenolic hydroxyl group is another key functional handle. It can be alkylated to form ethers or acylated to form esters. The synthesis of gefitinib, an anticancer drug, for example, starts from a related compound, methyl 3-hydroxy-4-methoxybenzoate, where the hydroxyl group is alkylated in the initial step. nih.gov This highlights the importance of the hydroxyl group in building molecular complexity.
The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid. This transformation is significant as it allows for subsequent reactions such as amide bond formation or conversion to other carbonyl derivatives. The synthesis of methyl p-chloromethyl benzoate (B1203000) often starts with the esterification of p-toluic acid, followed by chlorination of the methyl group, showcasing the typical reaction sequence involving these functionalities. google.com
The aromatic ring itself can undergo further electrophilic substitution, with the position of substitution being directed by the existing groups. The strong ortho-, para-directing influence of the hydroxyl group would likely direct incoming electrophiles to the positions ortho to it (positions 3 and 5). However, since position 3 is already substituted, position 5 would be the most likely site for further functionalization.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38573-37-4 | researchgate.net |
| Molecular Formula | C₉H₉ClO₃ | |
| Molecular Weight | 200.62 g/mol | |
| Predicted XlogP | 1.8 | |
| Monoisotopic Mass | 200.02402 Da | |
| Note: Experimental physical properties like melting and boiling points are not readily available in the cited literature. The data presented is based on computational predictions where specified. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Data |
| ¹H NMR | Chemical shifts (δ, ppm) would be expected for aromatic protons (likely in the range of 6.8-7.8 ppm), a singlet for the chloromethyl protons (~4.6 ppm), a singlet for the ester methyl protons (~3.9 ppm), and a singlet for the hydroxyl proton (variable). |
| ¹³C NMR | Chemical shifts (δ, ppm) would be anticipated for the carbonyl carbon of the ester (~166 ppm), aromatic carbons (115-160 ppm), the chloromethyl carbon (~45 ppm), and the ester methyl carbon (~52 ppm). |
| Infrared (IR) | Characteristic absorption bands would be expected for the O-H stretch of the phenol (B47542) (~3300-3500 cm⁻¹), the C=O stretch of the ester (~1700-1720 cm⁻¹), C-O stretching, and C-H stretching of the aromatic ring and alkyl groups. |
| Note: The spectroscopic data is predicted based on the known chemical shifts and absorption frequencies of similar functional groups. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(chloromethyl)-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYOURUSDXTOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38573-37-4 | |
| Record name | methyl 3-(chloromethyl)-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 Chloromethyl 4 Hydroxybenzoate
Direct Synthesis Strategies
The most direct approach to Methyl 3-(chloromethyl)-4-hydroxybenzoate involves the electrophilic substitution of a chloromethyl group onto the aromatic nucleus of methyl 4-hydroxybenzoate (B8730719). This transformation is typically achieved through a reaction analogous to the Blanc-Quelet reaction, which utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. wikipedia.org
The reaction proceeds via the in-situ formation of a highly electrophilic chloromethyl cation or a related species from formaldehyde and HCl. This electrophile then attacks the electron-rich aromatic ring of methyl 4-hydroxybenzoate. A common combination of reagents for this type of transformation includes paraformaldehyde and concentrated hydrochloric acid. A patent describing a similar process for other benzoic acid derivatives highlights the use of a Lewis acid catalyst, such as aluminum chloride, in a suitable organic solvent like chloroform (B151607) or methylene (B1212753) chloride. google.com The reaction temperature and time are crucial parameters that need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts. google.com
Table 1: Representative Conditions for Direct Chloromethylation of Benzoic Acid Derivatives google.com
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) |
| Benzoic acid derivative | Paraformaldehyde, HCl | Aluminum chloride | Chloroform | 20-65 | 5-15 |
This table is illustrative of general conditions for the chloromethylation of benzoic acid derivatives and may require optimization for methyl 4-hydroxybenzoate.
Indirect Synthesis from Aromatic Precursors: Alkylation and Functional Group Interconversions
Indirect synthetic routes offer alternative pathways to this compound, often providing better control over regioselectivity. These methods typically involve the initial synthesis of a precursor molecule containing a functional group that can be subsequently converted into the chloromethyl group.
One prominent indirect strategy begins with the formylation of methyl 4-hydroxybenzoate to yield methyl 3-formyl-4-hydroxybenzoate. This key intermediate can be synthesized by reacting methyl 4-hydroxybenzoate with a formylating agent. A patented method describes the use of paraformaldehyde in the presence of magnesium chloride and triethylamine (B128534) in dichloromethane. semanticscholar.org
Once methyl 3-formyl-4-hydroxybenzoate is obtained, the formyl group can be converted to the chloromethyl group in a two-step sequence. The first step involves the reduction of the aldehyde to a hydroxymethyl group. This is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents, such as sodium borohydride. The resulting methyl 3-(hydroxymethyl)-4-hydroxybenzoate is then subjected to a chlorination reaction. Reagents like thionyl chloride or phosphorus oxychloride are commonly employed for the conversion of benzylic alcohols to the corresponding chlorides. mdpi.com
Another indirect approach utilizes methyl 4-hydroxy-3-methylbenzoate as the starting material. The methyl group at the 3-position can be converted to a chloromethyl group via a free-radical chlorination reaction. A patent details a similar process for the synthesis of methyl p-chloromethyl benzoate (B1203000), where methyl p-methyl benzoate is treated with chlorine gas under UV light or with a chemical initiator. google.com This method, when applied to methyl 4-hydroxy-3-methylbenzoate, would directly yield the target compound.
Table 2: Key Steps in an Indirect Synthesis of this compound
| Step | Starting Material | Reagents | Product |
| 1. Formylation | Methyl 4-hydroxybenzoate | Paraformaldehyde, MgCl₂, Et₃N | Methyl 3-formyl-4-hydroxybenzoate |
| 2. Reduction | Methyl 3-formyl-4-hydroxybenzoate | Sodium borohydride | Methyl 3-(hydroxymethyl)-4-hydroxybenzoate |
| 3. Chlorination | Methyl 3-(hydroxymethyl)-4-hydroxybenzoate | Thionyl chloride | This compound |
Considerations for Regioselectivity in Chloromethylation of Benzoic Acid Derivatives
The regiochemical outcome of the direct chloromethylation of methyl 4-hydroxybenzoate is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The starting material possesses two substituents: a hydroxyl group (-OH) at position 4 and a methyl ester group (-COOCH₃) at position 1.
The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions. Conversely, the methyl ester group is a deactivating group and a meta-director. rsc.org It withdraws electron density from the ring, making electrophilic substitution more difficult and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group in the resonance structures of the arenium ion intermediate.
In the case of methyl 4-hydroxybenzoate, the two directing effects are in opposition. The hydroxyl group strongly directs substitution to positions 3 and 5 (ortho to the hydroxyl group). The methyl ester group directs to positions 3 and 5 (meta to the ester group). In this scenario, the powerful activating and directing effect of the hydroxyl group typically dominates over the deactivating, meta-directing effect of the ester group. youtube.com Therefore, the chloromethylation is expected to occur predominantly at the positions ortho to the hydroxyl group, which are also meta to the ester group.
Since positions 3 and 5 are electronically equivalent, direct chloromethylation of methyl 4-hydroxybenzoate is expected to yield primarily this compound. The steric hindrance from the adjacent ester group might slightly influence the reaction, but the electronic directing effect of the hydroxyl group is the major determining factor for the regioselectivity of the substitution. nih.gov
Chemical Reactivity and Mechanistic Transformations of Methyl 3 Chloromethyl 4 Hydroxybenzoate and Analogues
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The chloromethyl group is a reactive electrophilic center, susceptible to nucleophilic attack. This reactivity is characteristic of benzylic halides, where the carbon-chlorine bond is activated by the adjacent benzene (B151609) ring. The chloromethyl group can be converted into various other functional groups, such as hydroxymethyl, cyanomethyl, and (dialkylamino)methyl groups. thieme-connect.de
The benzylic chloride of methyl 3-(chloromethyl)-4-hydroxybenzoate and its analogues readily undergoes SN2 reactions with nitrogen-containing nucleophiles. A prominent example is the reaction with cyanide salts to form the corresponding nitrile.
For instance, in the synthesis of methyl m-cyanomethylbenzoate, a related compound, the chlorinated precursor is treated with sodium cyanide. google.com The reaction typically proceeds by dissolving sodium cyanide in a suitable solvent like methanol (B129727), followed by the addition of the chloromethylated ester. google.com The benzylic carbon, being electron-deficient due to the inductive effects of the adjacent chlorine and the phenyl ring, is highly susceptible to attack by the cyanide nucleophile. stackexchange.com This reaction pathway is favored for benzylic chlorides, leading to the formation of a new carbon-carbon bond. stackexchange.com
A general synthesis route involves the reaction of a chloromethyl benzoic acid ester with sodium cyanide in a solvent system, often with a phase-transfer catalyst to enhance reactivity. google.com The resulting cyanomethyl derivative is a valuable intermediate, for example in the synthesis of the anti-inflammatory drug Ketoprofen. google.com
Table 1: Examples of Nucleophilic Substitution with Nitrogenous Nucleophiles
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3-(Chloromethyl)benzoyl chloride derivative | Sodium Cyanide | Methyl m-cyanomethylbenzoate | Methanol, reflux | 85-93% | google.com |
The electrophilic chloromethyl group can react with various oxygen-containing nucleophiles to form ethers and esters. This transformation is a standard method for introducing an ether or ester linkage at the benzylic position.
Etherification can be achieved by reacting the chloromethyl compound with an alcohol or a phenol (B47542) in the presence of a base. The base deprotonates the hydroxyl group of the nucleophile, generating a more potent alkoxide or phenoxide, which then displaces the chloride ion. For example, the synthesis of methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate is achieved by reacting methyl 4-hydroxy-3-(trifluoromethyl)benzoate with 1-bromo-3-chloropropane, demonstrating the etherification of a phenolic hydroxyl group. A similar principle applies to the reaction of the chloromethyl group with an alcohol.
Esterification can occur when the chloromethyl group reacts with a carboxylate salt. The carboxylate anion acts as the nucleophile, attacking the benzylic carbon to form an ester. This reaction provides a route to synthesize benzylic esters from benzylic halides.
Benzyl (B1604629) chlorides, including this compound, are excellent substrates for forming organometallic intermediates, which are then utilized in cross-coupling reactions to create new carbon-carbon bonds. These reactions are typically catalyzed by transition metals like palladium or nickel.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can couple benzyl halides with organoboron compounds. nih.gov For example, benzyl chloride can be coupled with potassium aryltrifluoroborates in the presence of a palladium catalyst like PdCl2(dppf)·CH2Cl2 to form diarylmethanes. nih.gov The reaction tolerates a wide range of functional groups. nih.gov Another palladium-catalyzed approach involves the desulfitative benzylation of aromatic sulfinic acid sodium salts with benzyl chlorides to synthesize diarylmethanes. acs.org
Nickel-catalyzed reactions have also been developed for the cross-coupling of benzyl chlorides. mit.educapes.gov.br For instance, nickel catalysts can facilitate the coupling of benzyl chlorides with simple olefins in a Heck-type reaction to produce functionalized allylbenzene (B44316) derivatives. mit.edu These reactions often proceed at room temperature and exhibit high selectivity. mit.edu Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has also been reported to form thioethers. chemrxiv.org
Table 2: Examples of Cross-Coupling Reactions with Benzyl Chlorides
| Benzyl Chloride Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl chloride | Potassium aryltrifluoroborates | PdCl2(dppf)·CH2Cl2 / Cs2CO3 | Diarylmethane | Good | nih.gov |
| Substituted benzyl chlorides | p-Toluenesulfinic acid sodium salt | Pd(OAc)2 / p-Tol3P / CH3ONa | Diarylmethane | Moderate to Good | acs.org |
Reactions of the Hydroxyl Group
The phenolic hydroxyl group in this compound is another key reactive site. Its acidity and the electron-donating nature of the oxygen atom influence the reactivity of the aromatic ring, making it susceptible to both reactions at the oxygen and electrophilic substitution on the ring.
The phenolic hydroxyl group can be readily converted into an ether or an ester. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the properties of the molecule.
Etherification is typically carried out under basic conditions. A base, such as sodium hydroxide (B78521) or potassium carbonate, is used to deprotonate the phenol, forming a phenoxide ion. The phenoxide then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form an ether.
Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is synthesized by reacting salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride in the presence of pyridine. nih.gov Similarly, methyl 4-hydroxybenzoate (B8730719) (methylparaben), a structurally related compound, is synthesized via the esterification of p-hydroxybenzoic acid with methanol, typically catalyzed by an acid like sulfuric acid. atamanchemicals.comcabidigitallibrary.org This highlights the general reactivity of the carboxyl group for ester formation and, by extension, the reactivity of the hydroxyl group for acylation.
Table 3: Synthesis of Methyl 4-hydroxybenzoate (an analogue)
| Reactants | Catalyst | Product | Yield | Reference |
|---|
The hydroxyl group activates the aromatic ring, directing electrophilic substitution to the positions ortho and para to it. This enhanced reactivity allows the phenol moiety to participate in various condensation and coupling reactions.
Condensation Reactions: Phenols are well-known to undergo condensation reactions with aldehydes and ketones, most notably with formaldehyde (B43269) to produce phenolic resins. researchgate.net In the presence of an acid or base catalyst, this compound can react with formaldehyde at the ortho positions to the hydroxyl group, leading to the formation of polymeric structures. researchgate.netgoogle.com
Coupling Reactions: Phenols can participate in coupling reactions to form biaryl compounds or other coupled products.
Oxidative Coupling: In the presence of an oxidizing agent and often a metal catalyst (e.g., iron, copper, vanadium), phenols can undergo oxidative coupling to form C-C or C-O bonds between two phenolic units. wikipedia.orgnih.gov The reaction proceeds through the formation of a phenoxyl radical, which can then couple at various positions. nih.gov
Diazo Coupling: Phenols couple with diazonium salts in mild alkaline conditions (pH 9-10) to form brightly colored azo dyes. mlsu.ac.in The electrophilic diazonium ion attacks the electron-rich aromatic ring, typically at the position para to the hydroxyl group. If the para position is blocked, coupling occurs at an available ortho position. mlsu.ac.in
Other electrophilic substitution reactions characteristic of activated phenols include the Reimer-Tiemann reaction (formylation with chloroform (B151607) and base) and the Kolbe-Schmitt reaction (carboxylation with CO2 and base), which introduce aldehyde and carboxylic acid groups, respectively, onto the aromatic ring. mlsu.ac.in
Reactions of the Methyl Ester Group
The methyl ester group is a key site for nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and amides.
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-(chloromethyl)-4-hydroxybenzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis is generally more common and efficient for phenolic esters. For instance, studies on the analogous compound methyl 4-hydroxybenzoate (methylparaben) show that it undergoes hydrolysis to 4-hydroxybenzoic acid. researchgate.netiaea.orgnih.govresearchgate.net The reaction proceeds via a saponification mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid.
A study on methyl 4-hydroxybenzoate (methylparaben) demonstrated its hydrolysis into 4-hydroxybenzoic acid. nih.gov In a liquid culture of Enterobacter cloacae, 400 mg/liter of methylparaben was rapidly hydrolyzed, with the subsequent appearance of 4-hydroxybenzoic acid. nih.gov The rate of this hydrolysis is influenced by pH; basic conditions (pH above 10) favor the reaction, while acidic conditions (pH below 4) can also facilitate it, albeit typically at a slower rate for this class of compounds. researchgate.net
Table 1: Conditions for Hydrolysis of Methyl 4-hydroxybenzoate Analogues
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Methyl 4-hydroxybenzoate | Enterobacter cloacae strain EM, liquid culture | 4-Hydroxybenzoic acid | Stoichiometric conversion | nih.gov |
| Methyl 4-hydroxybenzoate | Base-catalyzed (pH > 10) | 4-Hydroxybenzoic acid | Not specified | researchgate.net |
| Methyl 4-hydroxybenzoate | Acid-catalyzed (pH < 4) | 4-Hydroxybenzoic acid | Not specified | researchgate.net |
| p-Hydroxybenzoic acid | Dry methanol, conc. H₂SO₄ | Methyl p-hydroxybenzoate | Not specified | zenodo.org |
This table is based on data for the analogous compound, methyl 4-hydroxybenzoate, to illustrate the general conditions for this type of transformation.
Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol, leading to a new ester. This reaction can be catalyzed by acids (like sulfuric acid) or bases (like sodium alkoxides). ucla.edu The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess. ucla.edu
For example, the transesterification of methyl benzoate (B1203000) with ethanol (B145695) in the presence of an acid catalyst yields ethyl benzoate and methanol. ucla.edu Similar principles apply to this compound. The choice of catalyst and reaction conditions can be tailored to favor the formation of a wide variety of esters, depending on the alcohol used. Studies on the transesterification of methyl benzoate with butan-1-ol have been conducted using catalysts like hydroxyapatite-supported zinc chloride. researchgate.net
The methyl ester group can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide, in this case, a derivative of 3-(chloromethyl)-4-hydroxybenzamide. This reaction, known as aminolysis, typically requires higher temperatures or catalysts to proceed efficiently.
For instance, a method for synthesizing p-hydroxybenzamide involves reacting methyl p-hydroxybenzoate with concentrated ammonia water at elevated temperatures (100-120°C). google.com This process achieves high yields, demonstrating a viable pathway for converting the ester to an amide. google.com Similarly, amidation can be achieved by first converting the carboxylic acid (obtained from hydrolysis) to an acyl chloride, which then readily reacts with an amine. For example, 3,5-diiodosalicylic acid can be reacted with an aniline (B41778) derivative in the presence of phosphorus trichloride (B1173362) to form the corresponding amide in high yield. nih.gov
Electrophilic Aromatic Substitution Patterns and Directed Functionalization
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is directed by the existing substituents: the hydroxyl (-OH) group, the methyl ester (-COOCH₃) group, and the chloromethyl (-CH₂Cl) group.
Hydroxyl (-OH) group: This is a strongly activating and ortho, para-directing group. pressbooks.pubquora.comswun.edu.cn It donates electron density to the ring through resonance, particularly at the positions ortho (C3, C5) and para (C6) to itself. pressbooks.pub
Methyl Ester (-COOCH₃) group: This is a deactivating and meta-directing group. aiinmr.com It withdraws electron density from the ring, making the meta positions (C3, C5) relatively less deactivated than the ortho and para positions.
Chloromethyl (-CH₂Cl) group: This is a weakly deactivating but ortho, para-directing group. The halogen's inductive effect withdraws electron density, but its lone pairs can stabilize the arenium ion intermediate in ortho and para attack through resonance. pressbooks.pub
In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group at C4 is the dominant influence. The C3 position is already substituted. The para position (relative to -OH) is C1, which is also substituted. Therefore, incoming electrophiles are strongly directed to the C5 position, which is ortho to the hydroxyl group and meta to the ester group. The directing effects align to favor substitution at this site. Substitution at C2 or C6 would be less favored due to steric hindrance and opposing electronic effects.
Nitration of methyl benzoate, for example, yields primarily the meta-substituted product due to the directing effect of the ester group. aiinmr.comyoutube.comyoutube.com However, in the case of phenol, electrophilic substitution is directed to the ortho and para positions. quora.com For this compound, the activating hydroxyl group's influence will make the ring more reactive than benzene and will direct substitution to the C5 position.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect | Reference |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | pressbooks.pubquora.comwikipedia.org |
| -COOR (Ester) | Deactivating | Meta | aiinmr.comlibretexts.org |
| -CH₂Cl (Chloromethyl) | Weakly Deactivating | Ortho, Para | pressbooks.pub |
Intramolecular Cyclization and Rearrangement Reactions Facilitated by Chloromethyl Moiety
The presence of both a nucleophilic hydroxyl group and an electrophilic benzylic chloride on the same molecule allows for the possibility of intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. This potent nucleophile can then attack the adjacent carbon of the chloromethyl group in an intramolecular SN2 reaction, displacing the chloride ion.
This type of reaction, particularly in ortho-halomethyl phenols, is a known route for synthesizing fused ring systems. nih.govresearchgate.net For this compound, this intramolecular cyclization would lead to the formation of a five-membered ring, resulting in a methyl 6-hydroxy-2,3-dihydrobenzofuran-5-carboxylate derivative. Oxidative cyclization at the ortho-position of phenols is a powerful method for creating complex polycyclic compounds. nih.govnih.gov While direct studies on this compound are not prevalent, the cyclization of similar substrates, such as 2-allylphenol (B1664045) to form 2,3-dihydro-2-methylbenzofuran, demonstrates the feasibility of this type of ring formation. researchgate.net
Derivatization Strategies and Applications As a Synthetic Building Block
Incorporation into Complex Heterocyclic Systems
The architecture of Methyl 3-(chloromethyl)-4-hydroxybenzoate is well-suited for the synthesis of diverse heterocyclic structures. The reactive chloromethyl group serves as a potent electrophile for alkylation reactions, while the hydroxybenzoate core is analogous to precursors used in various cyclization strategies.
Research into related compounds demonstrates that chloromethyl precursors are valuable intermediates in the synthesis of quinazolinone derivatives. mdpi.comnih.govresearchgate.net Quinazolinones are a class of fused heterocycles with a wide range of biological activities. The synthesis often involves the reaction of an anthranilic acid derivative with a suitable reagent to form the heterocyclic ring. Chloromethyl-substituted quinazolinones, in particular, are key intermediates for creating novel anticancer agents. mdpi.comnih.govresearchgate.net The chloromethyl group can be introduced onto the quinazolinone scaffold and subsequently used for further functionalization, such as in the preparation of 4-anilinoquinazoline (B1210976) anticancer agents. mdpi.com
Similarly, analogues such as methyl 3-hydroxybenzoate are employed in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. acs.org The general strategy involves converting the methyl ester to a hydrazide, which is then cyclized with a suitable one-carbon component. nih.govorganic-chemistry.org For instance, 3-hydroxybenzohydrazide, derived from methyl 3-hydroxybenzoate, can be reacted with chloroacetyl chloride and subsequently cyclized to form a chloromethyl-substituted oxadiazole ring. acs.org This highlights a pathway where the core structure of this compound could be transformed into complex heterocyclic systems.
| Precursor Type / Structural Motif | Resulting Heterocycle | Synthetic Utility | Reference |
|---|---|---|---|
| Chloromethyl Precursors (e.g., from o-anthranilic acids) | Quinazolinone Derivatives | Key intermediates for novel anticancer agents. | mdpi.comnih.gov |
| Methyl 3-hydroxybenzoate Analogues | 1,3,4-Oxadiazole Derivatives | Scaffolds for compounds with potential antimicrobial and antidepressant activities. | acs.orgnih.govrsc.org |
| Chloromethyl-substituted phenols | Benzofuran Derivatives | Core structures for potential anti-tumor agents. | plu.mx |
Role in Multi-Step Organic Synthesis for the Preparation of Advanced Intermediates
In multi-step synthesis, the goal is to construct complex target molecules from simpler, commercially available starting materials. youtube.comtruman.edu The value of an intermediate is determined by its ability to introduce key structural features and provide reactive sites for subsequent transformations. This compound, with its three distinct functional groups, is an exemplary advanced intermediate.
The compound's utility lies in the orthogonal reactivity of its functional groups. The chloromethyl group is susceptible to nucleophilic substitution, the phenolic hydroxyl can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic aromatic substitution, and the methyl ester can be hydrolyzed, reduced, or converted into an amide. This allows for a stepwise and controlled elaboration of the molecular structure. For example, the phenolic hydroxyl could first be protected, followed by a substitution reaction at the chloromethyl position, and finally, transformation of the ester group to introduce three different points of diversity.
Such multi-step sequences are fundamental in medicinal chemistry and materials science for creating molecules with precisely defined architectures. The preparation of complex products often relies on the strategic use of intermediates like chloromethylated aromatic compounds. google.com
Utilization in Polymer Chemistry and Functional Material Science Research
The bifunctional nature of this compound suggests its potential as a monomer or cross-linking agent in polymer synthesis. While direct polymerization studies of this specific compound are not widely documented, research on analogous molecules provides a strong basis for its applicability.
A study involving methyl 3-bromo-4-hydroxybenzoate, a close analogue, demonstrated its use in preparing a bifunctional monomer containing phosphorus and bromine. fishersci.com The sodium salt of the hydroxybenzoate was reacted with bis(chloromethyl)methylphosphine oxide, showcasing how the phenolic group can be used to link to other molecular fragments. fishersci.com By analogy, the phenolic hydroxyl of this compound could be used in step-growth polymerization (e.g., to form polyethers or polyesters), while the chloromethyl group remains available for subsequent modification or cross-linking.
Alternatively, the chloromethyl group could be used to graft the molecule onto existing polymer backbones, thereby functionalizing the material with phenolic and ester groups. These appended groups could alter the material's properties, such as solubility, thermal stability, or affinity for other substances.
| Application | Role of this compound | Underlying Chemical Principle |
|---|---|---|
| Monomer for Step-Growth Polymerization | Acts as an A-B type monomer where the phenolic -OH (A) and chloromethyl -CH2Cl (B) groups can react. | Polycondensation reaction, such as Williamson ether synthesis, to form polyethers. |
| Cross-linking Agent | The chloromethyl group can react with nucleophilic sites on different polymer chains. | Covalent bond formation between polymer chains to create a network structure, enhancing mechanical and thermal properties. |
| Grafting Agent | Used to attach functional side chains to a pre-existing polymer backbone. | Modification of polymer surfaces or bulk properties by introducing hydroxyl and carboxylate functionalities. |
Application in the Synthesis of Chemical Probes and Ligands for Research Studies
Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to specific biological targets like receptors or enzymes. escholarship.org The development of such tools often requires a central scaffold that can be systematically modified. This compound provides such a scaffold.
The search for new therapeutics has led to the development of antagonists for targets like the glucagon (B607659) receptor, which is implicated in diabetes. nih.gov Many potent glucagon receptor antagonists are complex molecules built around substituted aromatic or heterocyclic cores, such as pyrazoles. researchgate.net The synthesis of these antagonists often starts from simpler substituted aromatic precursors. The phenyl ring of this compound can serve as the foundational element, which can be elaborated through multi-step synthesis to build the final complex ligand.
Furthermore, the chloromethyl group is particularly useful for designing covalent probes. escholarship.org This electrophilic group can form a permanent covalent bond with nucleophilic amino acid residues (e.g., cysteine) on a target protein. This allows for irreversible inhibition or labeling of the protein, which are powerful techniques in chemical biology research. Therefore, this compound can act as a precursor to targeted covalent ligands, where the main body of the molecule provides binding affinity and selectivity, and the chloromethyl group ensures permanent attachment.
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach is a cornerstone of modern drug discovery. The suitability of a starting material for library synthesis depends on its ability to be easily derivatized at multiple positions.
This compound is an ideal scaffold for this purpose. It possesses three distinct points for chemical diversification:
The Chloromethyl Group: Can react with a wide array of nucleophiles (amines, thiols, alcohols) to introduce a diverse set of side chains.
The Phenolic Hydroxyl Group: Can be alkylated or acylated with various electrophiles.
The Methyl Ester Group: Can be converted to a library of amides by reacting with different amines after hydrolysis to the carboxylic acid.
A research effort focused on creating a library of anti-tumor agents started from a 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester scaffold, demonstrating the power of using a substituted phenolic core for parallel synthesis. plu.mx Similarly, a library could be generated from this compound by reacting it with different sets of reagents in a parallel fashion, quickly yielding hundreds of unique compounds for biological screening.
| Reactive Site | Type of Reaction | Example Reagents for Diversification |
|---|---|---|
| -CH2Cl | Nucleophilic Substitution | Primary/secondary amines, thiols, sodium azide, potassium cyanide |
| -OH | O-Alkylation / O-Acylation | Alkyl halides, acyl chlorides, sulfonyl chlorides |
| -COOCH3 | Amidation (after hydrolysis) | A diverse library of primary and secondary amines |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Quinazolinone |
| 4-Anilinoquinazoline |
| 1,3,4-Oxadiazole |
| Methyl 3-hydroxybenzoate |
| 3-Hydroxybenzohydrazide |
| Chloroacetyl chloride |
| Methyl 3-bromo-4-hydroxybenzoate |
| Bis(chloromethyl)methylphosphine oxide |
| 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester |
Spectroscopic and Structural Characterization in Academic Research
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structure Elucidation
¹H-NMR Spectroscopy:
The proton NMR spectrum is anticipated to display distinct signals corresponding to each type of proton in the molecule.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. Their specific shifts and coupling patterns (doublets, doublet of doublets) would be influenced by the positions of the hydroxyl, ester, and chloromethyl substituents.
Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group is expected, likely in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent chlorine atom.
Methyl Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester group would be observed, typically around 3.8-4.0 ppm.
Hydroxyl Proton (-OH): A broad singlet for the phenolic hydroxyl proton would be present, with a chemical shift that can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. youtube.comchemicalbook.com
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 165-175 ppm.
Aromatic Carbons: The six carbons of the benzene ring would show signals in the 110-160 ppm region. The carbons directly attached to the hydroxyl and ester groups would have distinct chemical shifts compared to the others.
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would likely appear in the 40-50 ppm range.
Methyl Carbon (-OCH₃): The methyl carbon of the ester group would give a signal in the 50-60 ppm range.
A summary of predicted NMR data is provided in the table below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 140 |
| -OH | Variable (broad) | - |
| -CH₂Cl | 4.5 - 5.0 | 40 - 50 |
| -OCH₃ | 3.8 - 4.0 | 50 - 60 |
| C-OH | - | 150 - 160 |
| C-COOCH₃ | - | 120 - 130 |
| C=O | - | 165 - 175 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For Methyl 3-(chloromethyl)-4-hydroxybenzoate (C₉H₉ClO₃), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak due to the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom. chemguide.co.uk
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic compounds involve the loss of small molecules or radicals. whitman.edumiamioh.eduyoutube.comcore.ac.uk For this compound, expected fragmentation could include:
Loss of the chloromethyl radical (•CH₂Cl)
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group
Decarboxylation (loss of CO₂)
Cleavage of the ester group to form a benzoyl cation derivative.
The table below summarizes the expected significant ions in the mass spectrum.
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 200 | Molecular ion |
| [M+2]⁺ | 202 | Molecular ion with ³⁷Cl |
| [M-CH₂Cl]⁺ | 151 | Loss of chloromethyl radical |
| [M-OCH₃]⁺ | 169 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 141 | Loss of carbomethoxy group |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy:
The FTIR spectrum of this compound would exhibit several characteristic absorption bands. Based on data from similar compounds like methyl 4-hydroxybenzoate (B8730719) researchgate.netresearchgate.net and other substituted benzoic acids researchgate.net, the following peaks are expected:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.
C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹ due to the C-H stretching of the benzene ring.
C-H Stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ range from the methyl and chloromethyl groups.
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.
C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and phenol (B47542) groups.
C-Cl Stretch: A peak in the 600-800 cm⁻¹ range indicating the presence of the carbon-chlorine bond.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the symmetric "breathing" mode, often give strong signals in Raman spectra. The C=O and C-Cl stretches would also be observable.
The following table outlines the predicted key vibrational frequencies.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |
| Phenolic O-H stretch | 3200-3600 (broad) | FTIR |
| Aromatic C-H stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H stretch | 2850-3000 | FTIR, Raman |
| Ester C=O stretch | 1680-1720 (strong) | FTIR, Raman |
| Aromatic C=C stretch | 1450-1600 | FTIR, Raman |
| C-O stretch | 1100-1300 | FTIR |
| C-Cl stretch | 600-800 | FTIR, Raman |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis (drawing insights from methyl 4-hydroxybenzoate and methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate studies)
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not described in the searched literature, insights can be drawn from the analysis of closely related compounds.
Studies on methyl 4-hydroxybenzoate reveal that the molecules are packed in a three-dimensional network stabilized by extensive intermolecular hydrogen bonding. chemicalbook.comthermofisher.comresearchgate.net The crystal structure is often monoclinic, and different polymorphic forms have been identified. researchgate.net These studies highlight the importance of hydrogen bonds involving the hydroxyl group in determining the crystal packing.
Similarly, the crystal structure of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate shows that intermolecular O-H···O hydrogen bonds link the molecules into chains. rsc.org In this structure, the benzene ring and the ester group are nearly coplanar.
Based on these related structures, it can be inferred that the crystal structure of this compound would likely be characterized by:
Hydrogen Bonding: The phenolic hydroxyl group would be a key participant in forming intermolecular hydrogen bonds, likely with the carbonyl oxygen of an adjacent molecule.
Planarity: The benzene ring and the methyl ester group are expected to be largely coplanar to maximize conjugation.
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring
Coupled chromatographic-spectroscopic techniques are essential for separating components of a mixture and identifying them, making them ideal for purity assessment and reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. thermofisher.comnih.govresearchgate.netchula.ac.th Often, a derivatization step, such as silylation, is employed for phenolic compounds to increase their volatility and improve chromatographic peak shape. researchgate.net The sample is vaporized and separated on a GC column, and the eluted components are subsequently analyzed by a mass spectrometer. This allows for both the quantification of the compound and its unambiguous identification based on its mass spectrum and retention time.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. rsc.org For this compound, reversed-phase LC with a C18 column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The eluent would be introduced into the mass spectrometer, allowing for sensitive detection and identification. LC-MS is particularly useful for monitoring the progress of a synthesis reaction, as it can simultaneously track the consumption of reactants and the formation of products and byproducts in the reaction mixture.
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like Methyl 3-(chloromethyl)-4-hydroxybenzoate. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful tools for this purpose. nih.govplos.org The HF method, an ab initio approach, provides a foundational understanding of the electronic environment by solving the Schrödinger equation for a multi-electron system in a simplified manner. However, it does not fully account for electron correlation.
Analysis of Optimized Molecular Geometry and Conformational Landscape
The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Theoretical calculations using methods like DFT can predict these geometric parameters. researchgate.net For instance, the planarity of the benzene (B151609) ring and the orientation of the ester and chloromethyl groups relative to the ring are critical features of its conformation.
The presence of the hydroxyl, chloromethyl, and methyl ester substituents on the benzene ring allows for various possible conformations due to the rotation around single bonds. A conformational analysis would be necessary to identify the most stable conformer(s). This involves systematically rotating key bonds and calculating the energy of each resulting structure. The global minimum energy conformer is the most likely structure to be observed experimentally. The planarity of the ester group with the benzene ring is expected due to resonance stabilization, while the orientation of the chloromethyl group will be influenced by steric and electronic effects.
| Bond | Predicted Length (Å) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 |
| C-O (hydroxyl) | 1.36 |
| C-C (ester) | 1.49 |
| C=O (ester) | 1.21 |
| C-O (ester) | 1.35 |
| O-CH3 (ester) | 1.44 |
| C-CH2Cl | 1.51 |
| C-Cl | 1.79 |
| Angle | Predicted Angle (°) |
|---|---|
| C-C-C (aromatic) | 118 - 121 |
| C-C-O (hydroxyl) | 119 |
| C-C=O (ester) | 124 |
| O=C-O (ester) | 123 |
| C-O-CH3 (ester) | 116 |
| C-C-CH2Cl | 121 |
| C-CH2-Cl | 111 |
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Charge Distribution Studies
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs and the electron-donating nature of the hydroxyl group. The LUMO is likely to be distributed over the carbonyl group of the ester and the chloromethyl group, as these are electron-withdrawing moieties.
A charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, complements the FMO analysis. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative regions (typically colored red) are expected around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character. Positive regions (colored blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, and the chloromethyl group, highlighting potential sites for nucleophilic attack.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -5.5 | Electron-donating ability |
| LUMO Energy | -1.5 to -0.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 | Chemical reactivity and kinetic stability |
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)
Computational methods can predict various spectroscopic parameters, providing a powerful complement to experimental data. The calculation of vibrational frequencies using DFT is a standard procedure to simulate an infrared (IR) spectrum. scirp.orgresearchgate.netresearchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, aromatic C-H and C=C stretches, and vibrations involving the C-Cl bond. Comparing the computed spectrum with an experimental one can help in the assignment of the observed absorption bands. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov This allows for the prediction of ¹H and ¹³C NMR spectra. The predicted chemical shifts are sensitive to the electronic environment of each nucleus and are therefore a good test of the accuracy of the calculated electronic structure. For this compound, distinct signals would be predicted for the aromatic protons, the hydroxyl proton, the methyl protons of the ester group, and the methylene (B1212753) protons of the chloromethyl group.
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-H | 6.9 - 7.9 |
| Hydroxyl-H | 5.0 - 6.0 (variable) |
| Ester-CH3 | 3.8 - 3.9 |
| Chloromethyl-CH2 | 4.5 - 4.7 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (hydroxyl) | 3400 - 3600 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (methyl/methylene) | 2850 - 3000 |
| C=O stretch (ester) | 1680 - 1720 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ester/hydroxyl) | 1100 - 1300 |
| C-Cl stretch | 650 - 800 |
Intermolecular Interactions and Crystal Packing Theory (e.g., Hirshfeld surface analysis and hydrogen bonding networks, relevant to related hydroxybenzoates)
In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For related hydroxybenzoates like methylparaben, Hirshfeld analysis has shown the importance of O-H···O hydrogen bonds in dictating the crystal packing. nih.govplos.org
Environmental Fate and Biodegradation Research Mechanistic Pathways
Microbial Degradation Pathways of Related Halogenated Benzoates and Hydroxybenzoates (e.g., 3-chlorobenzoate (B1228886), 4-hydroxybenzoate)
Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds like benzoates as a source of carbon and energy. The degradation of the herbicide 2,4-D and 3-chlorobenzoate (3-CBA) often involves similar gene clusters organized into mosaic structures. dtic.mil The degradation of 3-CBA, a compound structurally related to Methyl 3-(chloromethyl)-4-hydroxybenzoate, is a widely studied model for understanding the breakdown of chlorinated aromatic compounds. nih.govnih.gov
The most common route for 3-CBA degradation is initiated by a dioxygenase enzyme, which converts it to a (chloro)catechol intermediate. nih.govresearchgate.net This is then typically funneled into the ortho-cleavage pathway. nih.govresearchgate.net However, alternative pathways exist. Some bacterial strains, such as Alcaligenes sp. L6 and Bacillus sp. OS13, are predicted to metabolize 3-CBA through protocatechuate or gentisate pathways. researchgate.netresearchgate.netresearchgate.net These pathways involve intermediates like 4-hydroxybenzoate (B8730719) (4-HB) and 3-hydroxybenzoate (3-HB), although the initial enzyme that converts 3-CBA to these hydroxybenzoates has not been identified. nih.govresearchgate.net
The degradation of 4-hydroxybenzoate, another structural component of the target molecule, also proceeds through several established pathways. It is a common intermediate in the breakdown of various aromatic compounds. mdpi.comthesciencenotes.com In many bacteria, such as Pseudomonas putida, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which then enters the β-ketoadipate pathway for further metabolism. mdpi.comnih.gov Different species of Bacillus demonstrate the diversity of these pathways:
Bacillus brevis utilizes the protocatechuate branch of the β-ketoadipate pathway. nih.govasm.org
Bacillus circulans employs a protocatechuate 2,3-dioxygenase pathway (a meta-cleavage route). nih.govasm.org
Bacillus laterosporus uses a novel sequence, converting 4-hydroxybenzoate to gentisate, which is then degraded via the gentisic acid pathway. nih.govasm.org
A study on Pseudarthrobacter phenanthrenivorans Sphe3 revealed that it can concurrently use multiple pathways to degrade 4-hydroxybenzoate, hydroxylating it to protocatechuate which can then undergo either ortho- or meta-cleavage, or be decarboxylated to catechol. mdpi.com
Table 1: Microbial Degradation Pathways of 3-Chlorobenzoate and 4-Hydroxybenzoate
| Compound | Microbial Strain(s) | Key Intermediate(s) | Primary Pathway | Citations |
|---|---|---|---|---|
| 3-Chlorobenzoate | Pseudomonas sp. B13, Cupriavidus necator NH9 | Chlorocatechol | ortho-cleavage | researchgate.net |
| 3-Chlorobenzoate | Alcaligenes sp. L6 | Protocatechuate, Gentisate | Protocatechuate/Gentisate Pathways | researchgate.netresearchgate.net |
| 3-Chlorobenzoate | Bacillus sp. OS13 | Protocatechuate | Protocatechuate Pathway | researchgate.netresearchgate.net |
| 4-Hydroxybenzoate | Bacillus brevis | Protocatechuate | β-ketoadipate (ortho-cleavage) | nih.govasm.org |
| 4-Hydroxybenzoate | Bacillus circulans | Protocatechuate | Protocatechuate 2,3-dioxygenase (meta-cleavage) | nih.govasm.org |
| 4-Hydroxybenzoate | Bacillus laterosporus | Gentisate | Gentisate Pathway | nih.govasm.org |
| 4-Hydroxybenzoate | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate, Catechol | Multiple (ortho-, meta-cleavage) | mdpi.com |
Enzymatic Mechanisms of Dehalogenation and Aromatic Ring Cleavage (e.g., ortho- and meta-cleavage pathways)
The biodegradation of halogenated aromatic compounds requires two critical enzymatic steps: dehalogenation (removal of the halogen) and aromatic ring cleavage. Dehalogenation often occurs before ring cleavage, as halogen substituents can impede the activity of ring-cleavage dioxygenases. nih.gov
Dehalogenation Mechanisms: Enzymatic dehalogenation can occur through several mechanisms, including hydrolytic, reductive, and oxidative reactions. nih.govnih.gov
Hydrolytic Dehalogenation: A halogen atom is replaced by a hydroxyl group from a water molecule. For instance, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. CBS3 catalyzes the conversion of 4-chlorobenzoate to 4-hydroxybenzoate. nih.gov
Oxidative Dehalogenation: This process involves the incorporation of a hydroxyl group from molecular oxygen, catalyzed by monooxygenases, which simultaneously eliminates the halide. nih.gov This makes the resulting product more hydrophilic and prepared for subsequent ring-cleavage enzymes. nih.gov
Reductive Dehalogenation: Common in anaerobic environments, this mechanism involves the replacement of a halogen with a hydrogen atom. tandfonline.com
Aromatic Ring Cleavage: Once the aromatic ring is dihydroxylated to form an intermediate like catechol, protocatechuate, or chlorocatechol, dioxygenase enzymes cleave the ring. There are two primary strategies: researchgate.netresearchgate.net
Ortho (intradiol) Cleavage: The ring is cleaved between the two hydroxyl groups. For example, catechol 1,2-dioxygenase cleaves catechol to produce cis,cis-muconic acid. researchgate.net This pathway is commonly used for unsubstituted benzoates and some chlorinated ones. researchgate.netjmicrobiol.or.kr
Meta (extradiol) Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase, a key enzyme in this pathway, converts catechol to 2-hydroxymuconic semialdehyde. researchgate.net This pathway is often induced by substituted aromatics like m-xylene (B151644) and m-toluate. jmicrobiol.or.krelsevierpure.com
The choice between the ortho- and meta-cleavage pathway can be substrate-dependent. For instance, Sphingomonas yanoikuyae B1 uses both pathways for benzoate (B1203000), but only the meta-cleavage pathway for methylbenzoates. jmicrobiol.or.krelsevierpure.com A bacterial consortium studied for phenol (B47542) and 4-chlorophenol (B41353) degradation used the ortho-pathway for phenol and the meta-pathway for 4-chlorophenol.
Identification of Degradation Intermediates and Metabolites in Environmental Systems
Identifying the intermediate products of biodegradation is crucial for elucidating the metabolic pathway. In studies of 3-CBA degradation by various soil bacteria, including Caballeronia, Paraburkholderia, and Cupriavidus species, high-performance liquid chromatography and mass spectrometry (HPLC-MS) detected key intermediates of the chlorocatechol ortho-cleavage pathway. nih.govnih.gov The primary metabolites identified were chloro-cis,cis-muconate and maleylacetate. nih.govnih.govresearchgate.net
In the degradation of 4-hydroxybenzoate by Pseudarthrobacter phenanthrenivorans Sphe3, a range of metabolites were identified, confirming the simultaneous operation of multiple pathways. Key intermediates included:
Protocatechuate
Catechol
Hydroxyquinol mdpi.com
For the photocatalytic degradation of 3-CBA in an anoxic water environment, intermediates such as 3-chlorophenol, resorcinol, and hydroxyhydroquinone were detected, indicating that decarboxylation, dechlorination, and hydroxylation reactions were occurring. tandfonline.com
Table 2: Identified Intermediates in the Degradation of Related Benzoates
| Original Compound | Degradation System | Identified Intermediates/Metabolites | Citations |
|---|---|---|---|
| 3-Chlorobenzoate | Soil Bacteria (Caballeronia, Paraburkholderia) | Chloro-cis,cis-muconate, Maleylacetate | nih.govnih.govresearchgate.net |
| 4-Hydroxybenzoate | Pseudarthrobacter phenanthrenivorans Sphe3 | Protocatechuate, Catechol, Hydroxyquinol | mdpi.com |
| 3-Chlorobenzoate | Photocatalytic (Anoxic) | 3-Chlorophenol, Resorcinol, Hydroxyhydroquinone | tandfonline.com |
| 4-Nitrobenzoate | Pseudomonas strains PB4 and SB4 | 4-Aminobenzoate, 4-Hydroxylaminobenzoate | oup.com |
Influence of Substituent Effects on Biodegradability and Environmental Persistence
The chemical structure of an aromatic compound, particularly the nature and position of its substituents, profoundly affects its biodegradability. nih.govportlandpress.com Halogen substituents, being electron-withdrawing, generally increase the recalcitrance of aromatic compounds. nih.govasm.org
The key impacts of substituents can be summarized as:
Electronic Effects: Electron-withdrawing groups, such as halogens, decrease the electron density of the aromatic ring. This can hinder the electrophilic attack by dioxygenase enzymes, which is a critical step in activating the ring for cleavage. nih.govportlandpress.com Studies on catechol 1,2-dioxygenases have shown that electron-attracting substituents decrease the maximum reaction rate (Vmax) of ring fission. nih.gov
Steric Effects: The size and position of a substituent can physically block the enzyme's active site, preventing proper binding of the substrate. This steric hindrance can significantly slow down or inhibit degradation. nih.govnih.gov
Inhibition of Dechlorination: The position of other groups relative to the chlorine atom can affect the rate of reductive dechlorination. For instance, the presence of a para-amino or -hydroxy group was found to inhibit the rate of reductive dechlorination of 3-chlorobenzoate analogs, suggesting that the rate-limiting step is a nucleophilic attack on the aromatic ring. asm.org
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,4-D |
| 2-hydroxymuconic semialdehyde |
| 3-chlorobenzoate (3-CBA) |
| 3-chlorophenol |
| 3-hydroxybenzoate (3-HB) |
| 4-Aminobenzoate |
| 4-chlorophenol |
| 4-hydroxybenzoate (4-HB) |
| 4-Hydroxylaminobenzoate |
| 4-Nitrobenzoate |
| Benzoate |
| Catechol |
| Chloro-cis,cis-muconate |
| Chlorocatechol |
| cis,cis-muconic acid |
| Gentisate |
| Hydroxyhydroquinone |
| Hydroxyquinol |
| m-toluate |
| m-xylene |
| Maleylacetate |
| This compound |
| Phenol |
| Protocatechuate |
| Resorcinol |
Advanced Analytical Methodologies for Research Applications
Development and Validation of Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Research-Grade Purity and Quantification
The determination of purity and the quantification of Methyl 3-(chloromethyl)-4-hydroxybenzoate in research settings rely heavily on robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of polar aromatic compounds like this compound and its related substances. researchgate.netejpmr.comphytojournal.com The separation is typically achieved on a non-polar stationary phase, such as a C8 or C18 column, with a polar mobile phase. researchgate.netresearchgate.net Method development involves optimizing the mobile phase composition, pH, flow rate, and detector wavelength to achieve good resolution, symmetric peak shapes, and a short run time. researchgate.net For instance, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic buffer is common for analyzing p-hydroxybenzoates. researchgate.netnih.gov The pH is often adjusted to ensure the phenolic hydroxyl group is in a consistent protonation state. researchgate.netresearchgate.net
Validation of the HPLC method is crucial to ensure its reliability. This process involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness. phytojournal.com Linearity is assessed by analyzing a series of standard solutions over a defined concentration range (e.g., 10-120 µg/mL) and confirming a high correlation coefficient (R² > 0.999). researchgate.netresearchgate.net Accuracy is determined by recovery studies in a sample matrix, while precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays, with a relative standard deviation (RSD) of less than 2% being a common acceptance criterion. researchgate.net
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another powerful technique for the analysis of this compound, especially after derivatization to increase its volatility. An isothermal GC method using an SE-30 column has been successfully used for the simultaneous analysis of various 4-hydroxybenzoates. nih.gov The selection of the column is critical; a non-polar or medium-polarity column is often suitable. amazonaws.com The optimization of GC parameters includes setting the injector temperature, oven temperature program, and carrier gas flow rate to achieve efficient separation. sigmaaldrich.com For trace analysis of related compounds, a splitless injection mode might be employed to enhance sensitivity. shimadzu.com
Similar to HPLC, GC methods require thorough validation. For GC-MS methods operating in selected ion monitoring (SIM) mode, specificity and sensitivity are significantly enhanced, allowing for the determination of trace-level impurities. amazonaws.com
Table 1: Typical Chromatographic Conditions for Analysis of Hydroxybenzoate Esters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 25 cm x 4.6 mm, 5 µm) researchgate.netresearchgate.net | SPB-1 (100% dimethylpolysiloxane) or similar (e.g., 30 m x 0.25 mm, 1.0 µm) amazonaws.com |
| Mobile Phase / Carrier Gas | Methanol/Acetonitrile and Water (e.g., 45:55 v/v) with pH adjustment (e.g., pH 4.8) researchgate.netresearchgate.net | Helium amazonaws.comsigmaaldrich.com |
| Flow Rate | 1.0 mL/min researchgate.netresearchgate.net | N/A (Carrier gas pressure or flow program) sigmaaldrich.com |
| Detection | UV at 254 nm or 258 nm researchgate.netnih.gov | Flame Ionization Detection (FID) or Mass Spectrometry (MS) nih.govamazonaws.com |
| Temperature | Ambient or controlled (e.g., 40 °C) mdpi.com | Oven temperature program (e.g., initial 180°C, ramp to 220°C) amazonaws.com |
| Injection Volume | 20 µL researchgate.net | 1-2 µL amazonaws.com |
| Retention Time Example | ~5.34 min for Methyl 4-hydroxybenzoate (B8730719) researchgate.netejpmr.com | Dependent on analyte and conditions |
Derivatization Strategies for Enhanced Spectroscopic Detection in Complex Research Matrices
In complex matrices, direct analysis of this compound may be hindered by low concentrations or interferences. Derivatization is a chemical modification strategy used to improve the analytical properties of a target compound, thereby enhancing its detectability by spectroscopic methods like UV-Vis, fluorescence, or mass spectrometry. nih.gov
One effective strategy for phenolic compounds such as hydroxybenzoates is to introduce a fluorescent tag. nih.gov For example, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolic hydroxyl group to form a highly fluorescent derivative. nih.gov This significantly enhances detection sensitivity, particularly in liquid chromatography coupled with fluorescence detection or mass spectrometry. The introduction of the dansyl group also increases the hydrophobicity of the molecule, which can alter its chromatographic retention behavior, potentially moving it away from polar interferences. nih.gov
For GC-based analysis, derivatization is often essential to increase the volatility and thermal stability of polar analytes. A common approach for acidic protons, like the one on the phenolic group of this compound, is methylation or silylation. For instance, diazomethane (B1218177) has been used to convert chlorobenzoic acids into their more volatile methyl esters for GC-MS analysis. researchgate.net This process, when optimized for temperature and time, can be highly efficient. researchgate.net Another approach involves silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Table 2: Derivatization Strategies for Hydroxybenzoates
| Derivatizing Agent | Target Functional Group | Analytical Technique | Purpose | Reference |
|---|---|---|---|---|
| Dansyl Chloride | Phenolic Hydroxyl | LC-MS, HPLC-Fluorescence | Enhance ionization efficiency and introduce a fluorophore for sensitive detection. nih.gov | nih.gov |
| Diazomethane | Phenolic Hydroxyl / Carboxylic Acid | GC-MS | Increase volatility and thermal stability by converting acidic protons to methyl ethers/esters. researchgate.net | researchgate.net |
| Methyl Chloroformate | Phenolic Hydroxyl | GC-MS | Forms a methyl carbonate derivative to improve volatility for GC analysis. researchgate.net | researchgate.net |
Hyphenated Techniques for Comprehensive Sample Characterization in Synthetic and Environmental Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of this compound in complex samples. nih.gov The most powerful and commonly used of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). shimadzu.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. rsc.org This technique is ideal for analyzing polar and thermally labile compounds like this compound without the need for derivatization. Electrospray ionization (ESI) is a common ionization source used for such analyses, typically operating in negative ion mode to deprotonate the phenolic hydroxyl group, or in positive ion mode to form adducts. mdpi.comnih.gov
Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and structural information. nih.gov By selecting the precursor ion of the analyte and fragmenting it, a unique fragmentation pattern is generated, which serves as a structural fingerprint and allows for highly selective quantification using Multiple Reaction Monitoring (MRM). mdpi.com This is particularly useful for identifying and quantifying the compound at trace levels in complex matrices like environmental water or biological samples. rsc.orglcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.comjapsonline.com For this compound, derivatization is typically required to improve volatility, as discussed in section 8.2. Once volatilized, the compound is separated by the GC and then enters the mass spectrometer, where it is usually ionized by electron ionization (EI). nist.gov The resulting mass spectrum, with its characteristic fragmentation pattern, allows for unambiguous identification by comparison to spectral libraries. japsonline.com GC-MS is widely used in environmental analysis for detecting contaminants and in synthetic chemistry for confirming product identity and assessing purity. shimadzu.comgoogle.com
Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₉ClO₃)
| Adduct / Ion | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₁₀ClO₃]⁺ | 201.03130 |
| [M+Na]⁺ | [C₉H₉ClNaO₃]⁺ | 223.01324 |
| [M-H]⁻ | [C₉H₈ClO₃]⁻ | 199.01674 |
| [M+NH₄]⁺ | [C₉H₁₃ClNO₃]⁺ | 218.05784 |
| [M]⁺ | [C₉H₉ClO₃]⁺ | 200.02347 |
Data sourced from PubChem. uni.lu
Solid-Phase Extraction and Sample Preparation Methodologies for Research Samples
Effective sample preparation is a critical step that precedes instrumental analysis, aimed at isolating this compound from the sample matrix, concentrating it, and removing potential interferences. nih.gov Solid-Phase Extraction (SPE) is one of the most widely used and versatile techniques for this purpose, particularly for liquid samples. nih.govmdpi.com
Solid-Phase Extraction (SPE):
SPE operates on the same principles as liquid chromatography but is used for sample cleanup rather than analytical separation. nih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is key to a successful extraction. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is often effective. nih.gov These sorbents retain the analyte from an aqueous sample matrix through hydrophobic interactions.
A typical SPE procedure involves four steps:
Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer to prepare it for sample loading.
Loading: The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.
Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are less strongly retained than the analyte.
Elution: A strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) is used to disrupt the analyte-sorbent interactions and elute the purified, concentrated analyte. nih.gov
The resulting eluate can then be evaporated and reconstituted in a suitable solvent for HPLC or GC analysis. researchgate.net SPE has been successfully applied to extract various p-hydroxybenzoates from fruits, jams, and environmental water samples with high recovery rates (often between 82% and 115%). nih.govnih.gov
Other sample preparation techniques include liquid-liquid extraction (LLE), where the analyte is partitioned between two immiscible liquid phases (e.g., water and an organic solvent like methylene (B1212753) chloride). amazonaws.com For solid samples, extraction might involve techniques like accelerated solvent extraction (ASE) or sonication with an appropriate organic solvent. researchgate.net
Table 4: General Solid-Phase Extraction (SPE) Protocol for Hydroxybenzoates from Aqueous Samples
| Step | Procedure | Purpose | Example Solvents |
|---|---|---|---|
| 1. Conditioning | Pass solvent through the sorbent, followed by reagent water. | To activate the sorbent and ensure reproducible retention. | Methanol, Water |
| 2. Loading | Pass the sample through the sorbent at a controlled flow rate. | To adsorb the analyte of interest onto the sorbent. | Aqueous Sample |
| 3. Washing | Pass a weak solvent through the sorbent. | To remove weakly bound interferences from the sorbent. | Water/Methanol mixture |
| 4. Elution | Pass a strong organic solvent through the sorbent. | To desorb the analyte and collect it in a concentrated, clean extract. | Methanol, Acetonitrile, or Ethanol (B145695) nih.gov |
Future Research Perspectives and Emerging Directions
Exploration of Novel Catalytic and Green Chemistry Approaches for Synthesis
The current synthesis of chloromethylated aromatic compounds often involves traditional methods that may utilize harsh reagents and produce significant waste. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.
Catalytic Chloromethylation: A primary area for exploration is the development of novel catalysts for the direct chloromethylation of methyl 4-hydroxybenzoate (B8730719). Current methods for similar compounds, such as the synthesis of parachloro-methyl benzoate (B1203000), utilize UV light or chemical catalysts like Diisopropyl azodicarboxylate. google.com Future work could investigate the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) to improve selectivity, reduce catalyst loading, and facilitate easier separation and recycling. For instance, methods for producing 3-chloromethyl benzoic acid have involved Lewis acid catalysts in one-step syntheses. google.com
Green Solvents and Reagents: The principles of green chemistry advocate for the use of safer solvents and reagents. Research into replacing traditional chlorinated solvents with greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-based solvents could significantly reduce the environmental impact of the synthesis. Furthermore, exploring alternative chlorinating agents to replace hazardous ones like thionyl chloride or sulfuryl chloride is a critical research direction. Green methods have been successfully employed in the synthesis of related compounds like methyl 3-cyanobenzoate, highlighting the potential for similar applications. researchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation. Applying flow chemistry to the synthesis of Methyl 3-(chloromethyl)-4-hydroxybenzoate could lead to higher yields, improved purity, and a more sustainable manufacturing process.
| Synthesis Approach | Potential Advantages | Research Focus |
| Novel Catalysis | Higher selectivity, lower energy consumption, catalyst recyclability. | Development of solid acids, zeolites, and metal-organic frameworks. |
| Green Chemistry | Reduced environmental impact, increased safety. | Use of bio-based solvents, safer chlorinating agents, and energy-efficient reaction conditions (e.g., microwave irradiation). chemicalbook.com |
| Flow Chemistry | Improved safety, higher consistency, scalability. | Optimization of reactor design, reaction kinetics, and inline purification. |
Deeper Mechanistic Understanding of Complex Chemical Transformations and Biological Interactions
A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for optimizing its use and exploring new applications.
Mechanistic Studies of Transformations: The presence of multiple reactive sites—the chloromethyl group, the aromatic ring, and the hydroxyl and ester functionalities—allows for a variety of chemical transformations. Detailed kinetic and mechanistic studies, using techniques like in-situ spectroscopy (NMR, IR) and isotopic labeling, can elucidate the pathways of its reactions. For example, understanding the mechanism of SO₃ insertion into C-Cl bonds, as studied for chloromethyl chlorosulfate, could provide insights into related sulfation or substitution reactions. rsc.org This knowledge is vital for controlling reaction outcomes and designing efficient synthetic routes to more complex molecules.
Probing Biological Interactions: While the biological profile of this compound is not extensively documented, related phenolic and benzoate compounds are known for their biological activities. ontosight.ai Future research should investigate its interactions with biological targets such as enzymes and receptors. The compound's structure suggests potential as an alkylating agent, which could be explored for applications in designing enzyme inhibitors or covalent probes for biochemical studies. The study of non-covalent interactions, such as hydrogen bonding and π-stacking in similar molecules like methyl 4-hydroxy-3-nitrobenzoate, provides a framework for understanding how this compound might interact with biological macromolecules. researchgate.net
Integration into Advanced Materials and Functional Systems Research
The bifunctional nature of this compound makes it an attractive candidate for incorporation into advanced materials.
Smart Materials: The reactive chloromethyl and hydroxyl groups can serve as anchor points for grafting the molecule onto polymer backbones or surfaces. This could be used to create "smart" materials that respond to external stimuli. For example, incorporating this molecule into a polymer matrix could lead to materials with tunable properties, such as photo-responsive guest encapsulation/release or light-induced chirality switching, similar to systems based on diarylethene. oaepublish.com
Biosensors: The phenolic hydroxyl group is electrochemically active, suggesting potential applications in the development of electrochemical sensors. By immobilizing the molecule or polymers derived from it onto an electrode surface, it may be possible to create a biosensor for detecting specific analytes. Research in this area could draw inspiration from the use of other functionalized organic molecules, such as hemoglobin on graphene-chitosan coatings, for detecting substances like methyl parathion. nih.gov The ability to modify the molecule's structure provides a route to tune the sensor's selectivity and sensitivity.
| Application Area | Potential Role of the Compound | Research Direction |
| Smart Polymers | Monomer or cross-linking agent. | Synthesis of responsive hydrogels or films for drug delivery or stimuli-responsive coatings. |
| Functional Surfaces | Surface modification agent. | Covalent attachment to silica (B1680970) or gold surfaces to alter surface properties (e.g., hydrophobicity, biocompatibility). |
| Biosensors | Core component of the recognition layer. | Development of electrochemical or optical sensors for environmental or biomedical monitoring. |
Advanced Computational Modeling for Precise Structure-Reactivity Relationships and Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the design of new materials and processes.
Structure-Reactivity Relationships: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These models can predict reaction pathways, transition state energies, and spectroscopic properties. Such theoretical analyses have been successfully applied to understand the structure and intermolecular interactions of methyl 4-hydroxybenzoate. nih.gov This information can help rationalize its reactivity and guide the design of new synthetic transformations.
Predictive Design of Materials: Molecular dynamics (MD) and Monte Carlo simulations can be used to predict how molecules of this compound will assemble and interact in the solid state or when incorporated into larger systems like polymers or self-assembled monolayers. Computational models have been used to study the adsorption of hydroxybenzoate derivatives on graphene surfaces, providing insights into non-covalent interactions that are crucial for materials design. mdpi.com
Virtual Screening: For biological applications, computational docking studies can predict the binding affinity and mode of interaction of this compound with target proteins. This can help to identify potential biological targets and prioritize compounds for experimental screening, saving time and resources.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism analysis. | Transition state energies, activation barriers, NMR/IR spectra. |
| Molecular Dynamics (MD) | Simulation of bulk materials. | Polymer morphology, diffusion coefficients, binding free energies. |
| Docking Simulations | Virtual screening for biological targets. | Binding affinity, interaction modes with proteins. |
Q & A
Q. How can the synthesis of methyl 3-(chloromethyl)-4-hydroxybenzoate be optimized to improve yield and purity?
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: the chloromethyl proton resonates at δ 4.5–5.0 ppm (split due to coupling with adjacent groups), while the aromatic protons show distinct splitting patterns . FT-IR identifies key functional groups: ester C=O (~1700 cm⁻¹), phenolic O–H (~3200 cm⁻¹), and C–Cl (~600 cm⁻¹). HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) determines purity and molecular ion [M+H]⁺ (calculated m/z: 214.04). X-ray crystallography resolves stereoelectronic effects if single crystals are obtained .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
-
Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC. Chloromethyl groups may hydrolyze to hydroxymethyl at >40°C .
-
Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products (e.g., demethylation) using LC-MS .
-
Humidity : Test at 75% relative humidity; ester hydrolysis is minimal below 40°C but increases with moisture .
- Data Table :
| Condition | Degradation Product | Half-Life |
|---|---|---|
| 25°C, dark | None | >6 months |
| 40°C, 75% RH | Hydroxymethyl derivative | 3 weeks |
| UV light | Demethylated product | 10 days |
Q. What are the key considerations for designing biological activity assays for this compound?
- Methodological Answer : Prioritize solubility screening in DMSO/PBS (≤1% DMSO for cytotoxicity assays). Test antimicrobial activity via microbroth dilution (MIC against Gram+/Gram– bacteria) . For antioxidant potential , use DPPH radical scavenging assays (IC₅₀ comparison with Trolox) . Include positive controls (e.g., ciprofloxacin for antimicrobial, ascorbic acid for antioxidant) and validate results with triplicate replicates.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers at the chloromethyl carbon (MEP ~0.45 au) . Simulate transition states for SN2 reactions with nucleophiles (e.g., amines, thiols) to predict activation energies. Compare with experimental kinetics (e.g., reaction with benzylamine in THF at 25°C). Use Gaussian or ORCA software for simulations .
Q. How to resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Conduct phase solubility analysis using the Higuchi-Shapiro method. Prepare saturated solutions in 10 solvents (e.g., ethanol, DCM, ethyl acetate) at 25°C. Centrifuge and quantify supernatant concentration via UV-Vis (λ = 270 nm). Cross-validate with COSMO-RS predictions for solvent-solute interactions. Discrepancies often arise from polymorphic forms; characterize solids via PXRD .
Q. What strategies mitigate competing side reactions during esterification or chloromethylation?
- Methodological Answer :
- Esterification : Use Steglich conditions (DCC/DMAP) to avoid acid-catalyzed decomposition of the chloromethyl group .
- Chloromethylation : Add molecular sieves to scavenge HCl byproducts, reducing ester hydrolysis . For regioselectivity, employ directed ortho-metalation (e.g., LDA at –78°C) to block undesired positions .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Q. What advanced techniques validate the compound’s metabolic stability in preclinical studies?
- Methodological Answer : Use hepatic microsome assays (rat/human) with NADPH cofactor. Incubate at 37°C, sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS for hydroxylated or demethylated metabolites. Calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) using the half-life method. Compare with in silico predictions (e.g., SwissADME) for CYP450 interactions .
Q. How to address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
Perform variable-temperature NMR to detect conformational flexibility. Use DOSY to rule out aggregation. If impurities persist, employ HPLC-SPE-NMR for isolation and structural elucidation of minor components. Cross-check with high-resolution MS to confirm molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
